![molecular formula C22H14Cl2N2OS2 B11672064 (5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11672064.png)
(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one
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Overview
Description
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorophenyl and sulfanylphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a thiazolidinone derivative with chlorophenyl and sulfanylphenyl reagents in the presence of a suitable catalyst. The reaction conditions may include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
The compound (5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one is a thiazole derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its scientific research applications, particularly in the fields of anticancer and antimicrobial activities, as well as its synthesis and structural characteristics.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : Thiazole derivatives have been shown to inhibit specific cancer cell proliferation pathways by targeting DNA synthesis and repair mechanisms.
- Case Study : One study demonstrated that related thiazole compounds exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, suggesting strong potential for further development as anticancer agents.
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties:
- Mechanism of Action : The presence of sulfur in the thiazole structure may enhance membrane permeability and disrupt bacterial cell wall synthesis.
- Case Study : In vitro tests showed that related compounds effectively inhibited several bacterial strains, indicating their potential use as antibiotics.
Data Summary from Case Studies
The following table summarizes key findings from various studies on related compounds:
Study Focus | Compound Tested | Findings |
---|---|---|
Anticancer Efficacy | Thiazole Derivative A | IC50 values between 1.61 µg/mL and 1.98 µg/mL against cancer cell lines |
Antimicrobial Effects | Thiazole Derivative B | Effective inhibition against multiple bacterial strains |
Mechanism of Action
The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with different substituents.
Chlorophenyl Compounds: Compounds containing chlorophenyl groups with similar biological activities.
Sulfanylphenyl Compounds: Compounds with sulfanylphenyl groups that exhibit comparable chemical properties.
Uniqueness
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of chlorophenyl and sulfanylphenyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
The compound (5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral effects. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and case studies.
- Molecular Formula : C18H14ClN3OS
- Molecular Weight : 357.84 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth.
-
Mechanism of Action :
- Inhibition of cell cycle progression.
- Induction of apoptosis in cancer cells.
- Targeting specific signaling pathways associated with cancer cell survival.
- Case Studies :
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains.
- Antibacterial Effects :
- Antifungal Properties :
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. Modifications to the thiazole ring or substituents can enhance or reduce their biological efficacy.
Structural Feature | Effect on Activity |
---|---|
Chlorine Substituents | Increased potency against cancer cells |
Sulfanyl Group | Enhanced antibacterial properties |
Aniline Moiety | Contributes to overall biological activity |
Research Findings
Recent studies have focused on synthesizing new thiazole derivatives to explore their biological activities further. For instance:
- A study highlighted the synthesis of novel thiazolidinone derivatives that exhibited promising anticancer and antimicrobial activities .
- Another research effort investigated the SAR of thiazole compounds, revealing that specific modifications could significantly enhance their efficacy against targeted diseases .
Properties
Molecular Formula |
C22H14Cl2N2OS2 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H14Cl2N2OS2/c23-15-9-11-16(12-10-15)28-19-8-4-1-5-14(19)13-20-21(27)26-22(29-20)25-18-7-3-2-6-17(18)24/h1-13H,(H,25,26,27)/b20-13+ |
InChI Key |
COVBXPPJTPOLAY-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)SC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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